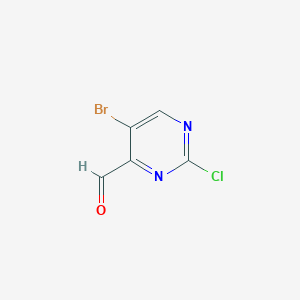

5-Bromo-2-chloropyrimidine-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-chloropyrimidine-4-carbaldehyde is an organic compound with the molecular formula C5H2BrClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrimidine ring, along with an aldehyde group at the 4-position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloropyrimidine-4-carbaldehyde typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out under nitrogen protection at elevated temperatures (80-85°C) for several hours. The product is then purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-chloropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents like Grignard reagents and organozinc compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.

Cross-Coupling Reactions: Reagents like palladium catalysts and bases such as potassium carbonate are used.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyrimidines where the chlorine atom is replaced by the nucleophile.

Cross-Coupling Reactions: Products include various substituted pyrimidines with new carbon-carbon bonds formed at the bromine position.

Aplicaciones Científicas De Investigación

5-Bromo-2-chloropyrimidine-4-carbaldehyde is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the development of enzyme inhibitors and other bioactive compounds.

Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-chloropyrimidine-4-carbaldehyde involves its ability to act as an electrophile in various chemical reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the pyrimidine ring makes the compound highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of various bioactive molecules, where the compound acts as a key intermediate .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2,4-dichloropyrimidine: Similar in structure but with an additional chlorine atom at the 4-position.

5-Bromo-2-chloropyridine-4-carboxaldehyde: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

5-Bromo-2-chloropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .

Actividad Biológica

5-Bromo-2-chloropyrimidine-4-carbaldehyde is a halogenated pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C6H3BrClN2O. The presence of bromine and chlorine substituents on the pyrimidine ring significantly influences its reactivity and biological activity. The compound is typically characterized as an off-white to beige crystalline powder with a melting point between 76-81 °C .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms enhance its reactivity, facilitating binding to biological macromolecules. This interaction can modulate several biological pathways, contributing to its therapeutic effects in various contexts.

Anticancer Activity

Recent studies have highlighted the potential of 5-Bromo-2-chloropyrimidine derivatives in cancer therapy. For instance, a series of new pyrimidine analogues were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU). The IC50 values ranged from 0.87 to 12.91 μM in MCF-7 cells, demonstrating superior efficacy over 5-FU .

| Compound | IC50 (μM) in MCF-7 | IC50 (μM) in MDA-MB-231 |

|---|---|---|

| 5-Bromo-2-chloropyrimidine derivative | 0.87 - 12.91 | 1.75 - 9.46 |

| 5-Fluorouracil (5-FU) | 17.02 | 11.73 |

Anticonvulsant Activity

Another significant area of research involves the anticonvulsant properties of derivatives of this compound. A study synthesized 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine derivatives and assessed their in vivo anticonvulsant activity. The findings indicated that these compounds could potentially serve as novel treatments for epilepsy, addressing the need for more effective and selective anticonvulsant agents .

Case Studies

- Anticancer Study : A recent investigation into pyrimidine derivatives demonstrated that compounds derived from 5-Bromo-2-chloropyrimidine exhibited promising anticancer properties, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). The study emphasized the importance of structural modifications in enhancing biological activity .

- Anticonvulsant Research : In vivo studies on hydrazine derivatives derived from 5-Bromo-2-chloropyrimidine showed significant anticonvulsant effects in animal models, suggesting a viable pathway for developing new epilepsy treatments .

Propiedades

Fórmula molecular |

C5H2BrClN2O |

|---|---|

Peso molecular |

221.44 g/mol |

Nombre IUPAC |

5-bromo-2-chloropyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C5H2BrClN2O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H |

Clave InChI |

PRWHBYVDMJFWQQ-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=NC(=N1)Cl)C=O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.